Cas no 26545-48-2 (1,3,2-Dioxaborinane,2,2'-[(1,1,3-trimethyl-1,3-propanediyl)bis(oxy)]bis[4,4,6-trimethyl-)
26545-48-2 structure
Product Name:1,3,2-Dioxaborinane,2,2'-[(1,1,3-trimethyl-1,3-propanediyl)bis(oxy)]bis[4,4,6-trimethyl-
Numero CAS:26545-48-2
MF:C18H36B2O6
MW:370.096846580505
CID:277729
PubChem ID:94738
Update Time:2025-04-19
1,3,2-Dioxaborinane,2,2'-[(1,1,3-trimethyl-1,3-propanediyl)bis(oxy)]bis[4,4,6-trimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,2-Dioxaborinane,2,2'-[(1,1,3-trimethyl-1,3-propanediyl)bis(oxy)]bis[4,4,6-trimethyl-
- 2,2'-[(2-methylpentane-2,4-diyl)bis(oxy)]bis(4,4,6-trimethyl-1,3,2-dioxaborinane)
- 2,4-Pentanediol, 2-methyl-, ester with boric acid (3:2)
- 2,4-Pentanediol, 2-methyl-, ester with boric acid (H3BO3)
- 2-Methyl-2,4-pentanediol ester with boric acid (H3BO3)
- 2-Methylpentane-2,4-diol, ester with orthoboric acid (3:2)
- 2,2'-(2-methylpentane-2,4-diyl)bis(oxy)bis(4,4,6-trimethyl-1,3,2-dioxaborinane)
- 1,3,2-Dioxaborinane, 2,2'-((1,1,3-trimethyl-1,3-propanediyl)bis(oxy))bis(4,4,6-trimethyl-
- AKOS024323641
- 2,2'-[(1,1,3-Trimethyl-1,3-propanediyl)bis(oxy)]bis[4,4,6-trimethyl-1,3,2-dioxaborinane]
- Boric acid, tris(1,1,3-trimethyltrimethylene) ester
- 1,2-Dioxaborinane, 2,2'-[(1,1,3-trimethyltrimethylene)dioxy]bis[4,4,6-trimethyl]-
- NS00009175
- EINECS 247-782-1
- 2,4-Pentanediol, 2-methyl-, ester with boric acid (H3-B-O3) (1:2) cyclic bis(1,1,3-trimethylmethylene) ester
- W-109376
- 1,3,2-Dioxaborinane, 2,2'-((1,1,3-trimethyltrimethylene)dioxy)bis(4,4,6-trimethyl)-
- 4,4,6-trimethyl-2-[2-methyl-4-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]pentan-2-yl]oxy-1,3,2-dioxaborinane
- Borester 7
- starbld0016702
- DTXSID30861707
- 2,4-Pentanediol, 2-methyl-, ester with boric acid(H3BO3)(1:2)cyclic bis(1,1,3-trimethylmethylene)ester
- 2-[1,1-dimethyl-3-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]butoxy]-4,4,6-trimethyl-1,3,2-dioxaborinane
- Trihexylene glycol diborate
- BRN 1804905
- EINECS 202-899-7
- 100-89-0
- FT-0631530
- 2, 2-methyl-, ester with boric acid(H3BO3)(1:2)cyclic bis(1,1,3-trimethylmethylene)ester
- 2,2'-((1,1,3-Trimethylpropane-1,3-diyl)bis(oxy))bis(4,4,6-trimethyl-1,3,2-dioxaborinane)
- 2-{1,1-dimethyl-3-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]butoxy}-4,4,6-trimethyl-1,3,2-dioxaborinane
- trihexyleneglycol biborate
- 2,2'-[(1,1,3-Trimethylpropane-1,3-diyl)bis(oxy)]bis[4,4,6-trimethyl-1,3,2-dioxaborinane]
- SCHEMBL2301377
- 2,4-Pentanediol, 2-methyl-, cyclic borate, 1,1,3-trimethyltrimethylene ester
- 2, 2-methyl-, ester with boric acid (H3BO3) (1:2) cyclic bis(1,1,3-trimethylmethylene) ester
- NSC-788
- 4-01-00-02568 (Beilstein Handbook Reference)
- 1,3,2-Dioxaborinane, 2,2'-[(1,1,3-trimethyltrimethylene)dioxy]bis[4,4,6-trimethyl]
- USAF BO-1
- 26545-48-2
- NSC 788
- WLN: T8OBOBOTJ BOX3 & 1 & 1 DOX3 & 1 & 1 F1 F1 H1
- 1,3,2-Dioxaborinane, 2,2'-[(1,1,3-trimethyl-1,3-propanediyl)bis(oxy)]bis(4,4,6-trimethyl)-
- Trihexylene glycol biborate
- 2,4-Pentanediol, 2-methyl-, ester with boric acid (H3BO3) (1:2) cyclic bis(1,1,3-trimethylmethylene) ester
- NSC788
- Tri(2-methyl-2,4-pentanediol)biborate
- 2-(1,1-Dimethyl-3-((4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 1,2-Dioxaborinane, 2,2'-[(1,1,3-trimethyl-1,3-propanediyl)bis(oxy)]bis[4,4,6-trimethyl-
- WT 17
- 1,3,2-Dioxaborinane, 2,2'-[(1,1,3-trimethyl-1,3-propanediyl)bis(oxy)]bis[4,4,6-trimethyl-
-
- Inchi: 1S/C18H36B2O6/c1-13-10-16(4,5)24-19(21-13)22-14(2)11-17(6,7)25-20-23-15(3)12-18(8,9)26-20/h13-15H,10-12H2,1-9H3
- Chiave InChI: QXMQBCRKITYLGR-UHFFFAOYSA-N
- Sorrisi: O1B(OC(C)CC1(C)C)OC(C)(C)CC(C)OB1OC(C)CC(C)(C)O1
Proprietà calcolate
- Massa esatta: 370.27
- Massa monoisotopica: 370.27
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 471
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55.4A^2
Proprietà sperimentali
- Densità: 0.99
- Punto di ebollizione: 345.4°Cat760mmHg
- Punto di infiammabilità: 162.7°C
- Indice di rifrazione: 1.444
1,3,2-Dioxaborinane,2,2'-[(1,1,3-trimethyl-1,3-propanediyl)bis(oxy)]bis[4,4,6-trimethyl- Letteratura correlata
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
26545-48-2 (1,3,2-Dioxaborinane,2,2'-[(1,1,3-trimethyl-1,3-propanediyl)bis(oxy)]bis[4,4,6-trimethyl-) Prodotti correlati
- 61676-61-7(2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso